[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple benzoyloxy groups and a purine derivative. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting with the preparation of the purine derivative. The benzylamino group is introduced through a nucleophilic substitution reaction, followed by the protection of hydroxyl groups using benzoyl chloride. The final step involves the esterification of the hydroxyl groups with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with nucleic acids makes it a valuable tool for investigating DNA and RNA functions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological molecules can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of [3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with nucleic acids, while the benzoyloxy groups can interact with proteins and enzymes. These interactions can modulate the activity of enzymes and affect cellular processes, leading to various biological effects.
Properties
IUPAC Name |
[3,4-dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N5O7/c1-39(51-37(47)29-20-12-5-13-21-29)32(50-36(46)28-18-10-4-11-19-28)30(23-48-35(45)27-16-8-3-9-17-27)49-38(39)44-25-43-31-33(41-24-42-34(31)44)40-22-26-14-6-2-7-15-26/h2-21,24-25,30,32,38H,22-23H2,1H3,(H,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXQXMVYEZVJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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